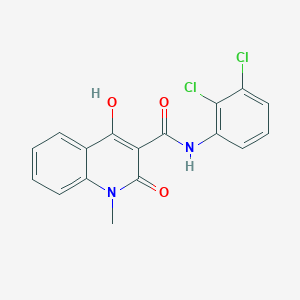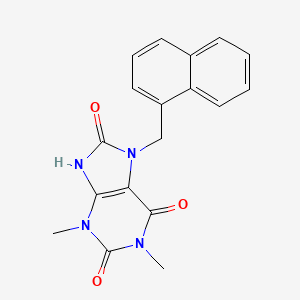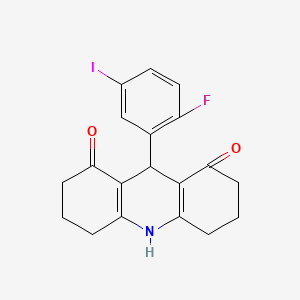
N-(2,3-dichlorophenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-DICHLOROPHENYL)-4-HO-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure substituted with a 2,3-dichlorophenyl group, a hydroxyl group, a methyl group, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DICHLOROPHENYL)-4-HO-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under controlled conditions. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an appropriate solvent to isolate the desired product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of protonic solvents in the after-treatment and refining steps helps achieve a product purity of over 99.5% with a yield of more than 59.5% . This method is suitable for large-scale production due to its cost-effectiveness and minimal waste generation.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-DICHLOROPHENYL)-4-HO-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the quinoline core.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Applications De Recherche Scientifique
N-(2,3-DICHLOROPHENYL)-4-HO-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Mécanisme D'action
The mechanism of action of N-(2,3-DICHLOROPHENYL)-4-HO-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
2,3-Dichlorophenylpiperazine: A precursor in the synthesis of aripiprazole and other pharmaceuticals.
N-(2,3-Dichlorophenyl)-3-phenylacrylamide: Used in various chemical and pharmaceutical applications.
Uniqueness
N-(2,3-DICHLOROPHENYL)-4-HO-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H12Cl2N2O3 |
|---|---|
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
N-(2,3-dichlorophenyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-21-12-8-3-2-5-9(12)15(22)13(17(21)24)16(23)20-11-7-4-6-10(18)14(11)19/h2-8,22H,1H3,(H,20,23) |
Clé InChI |
OMYDVHQPECXRJP-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040800.png)

![N-(3-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040820.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12040842.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12040869.png)
![N-butan-2-yl-N-[4-[butan-2-yl-(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide](/img/structure/B12040875.png)

![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one;hydrate](/img/structure/B12040879.png)
![N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;hydrate;dihydrochloride](/img/structure/B12040880.png)
![2-Butyl-3-methyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040883.png)
